molecular formula C14H20FN3O3 B2832617 2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide CAS No. 2034445-99-1

2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide

Cat. No.: B2832617
CAS No.: 2034445-99-1
M. Wt: 297.33
InChI Key: BNCGJHROMOKARI-HAQNSBGRSA-N
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Description

2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes an ethoxy group, a fluoropyrimidine moiety, and a cyclohexyl ring, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide typically involves multiple steps:

  • Formation of the Fluoropyrimidine Intermediate: : The synthesis begins with the preparation of the 5-fluoropyrimidine intermediate. This can be achieved through the fluorination of a suitable pyrimidine precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Cyclohexyl Derivative Preparation: : The next step involves the preparation of the cyclohexyl derivative. This can be synthesized through the hydrogenation of a suitable aromatic precursor or via a Diels-Alder reaction followed by reduction.

  • Coupling Reaction: : The final step involves coupling the fluoropyrimidine intermediate with the cyclohexyl derivative. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of greener solvents and reagents may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst, sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored as a potential drug candidate due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for the development of new pharmaceuticals.

    Pharmacology: Researchers can study the pharmacokinetics and pharmacodynamics of the compound to understand its behavior in biological systems.

    Materials Science: The compound’s unique structure may impart interesting properties to materials, such as enhanced stability or specific interactions with other molecules.

    Biology: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving fluoropyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide depends on its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or enzymes involved in DNA synthesis and repair, potentially inhibiting their function. The cyclohexyl ring may enhance the compound’s binding affinity and specificity for certain targets, while the ethoxy group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-((1r,4r)-4-((5-chloropyrimidin-2-yl)oxy)cyclohexyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-ethoxy-N-((1r,4r)-4-((5-bromopyrimidin-2-yl)oxy)cyclohexyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

    2-ethoxy-N-((1r,4r)-4-((5-iodopyrimidin-2-yl)oxy)cyclohexyl)acetamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s biological activity and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-ethoxy-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O3/c1-2-20-9-13(19)18-11-3-5-12(6-4-11)21-14-16-7-10(15)8-17-14/h7-8,11-12H,2-6,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCGJHROMOKARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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